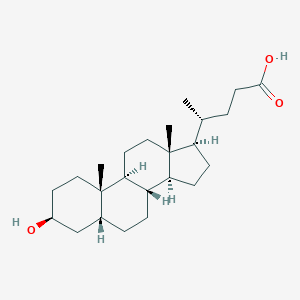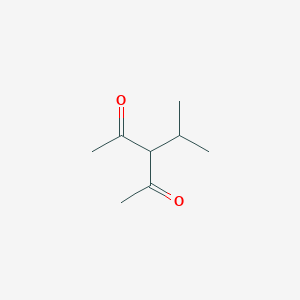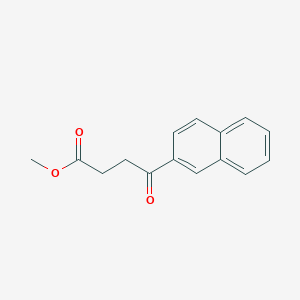
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester often involves catalytic acylation and cyclization reactions. For example, a novel fluorescent probe for β-amyloids was synthesized using catalytic acylation between succinic anhydride and a specific naphthyl derivative, showcasing the complexity and specificity involved in the synthesis of such compounds (Fa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of these compounds typically employs X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) techniques. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized using these techniques, highlighting the compound's detailed molecular structure and confirming the synthesis' success (Gültekin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester derivatives can include cycloadditions, esterification, and cyclization processes. These reactions are crucial for the synthesis of specific naphthalene derivatives and for studying the compound's reactivity under various conditions. For example, the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates leading to substituted naphthalene amino esters demonstrates the compound's involvement in complex chemical reactions (Reddy et al., 2013).
Physical Properties Analysis
The physical properties of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester and its derivatives can be influenced by its molecular structure. Studies often focus on crystallinity, melting points, and solubility in various solvents. The crystal packing and intermolecular interactions in compounds with a naphthalene ring, for instance, reveal the influence of molecular structure on physical properties (Mondal et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal in understanding its potential applications and behavior in different environments. For example, triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid show specific reactivity and stability characteristics, highlighting the compound's chemical behavior (Chalupa et al., 2009).
Applications De Recherche Scientifique
Structural Studies and Molecular Packing
Research has explored the crystal packing of esters and acids attached to a naphthalene ring, focusing on the influence of weak intermolecular interactions on their structural configurations. These studies provide foundational insights into the design and development of new materials with desired physical properties (Mondal, Karmakar, Singh, & Baruah, 2008).
Applications in Detection and Carrier Systems
Naphthalene derivatives have been synthesized for use as singlet oxygen carriers and detectors, indicating their potential in biological and environmental monitoring applications. The hydrophobic and kinetic properties of these compounds make them suitable for studying reactive oxygen species in various systems (Müller & Ziereis, 1992).
Synthesis of Binaphthyls
The [4+2] cycloaddition reactions involving naphthalene derivatives have been applied in the synthesis of binaphthyls, showcasing the compound's role in facilitating complex organic transformations. This research highlights the versatility of naphthalene-based esters in synthetic organic chemistry (Escudero, Pérez, Guitián, & Castedo, 1997).
Advanced Material Development
Studies on naphthalene-containing poly(ester amide)s have explored their synthesis and properties, revealing that these materials possess excellent solubilities, thermal stability, and potential for creating flexible, transparent films. Such characteristics are critical for developing new polymeric materials for electronic and photonic applications (Hsiao, Leu, & Guo, 2002).
Enantioselective Synthesis and Ligand Applications
Research has also been conducted on the highly enantioselective synthesis of specific ligands using naphthalene-based esters, demonstrating their utility in the preparation of compounds with significant biological activity. Such studies underscore the role of these esters in medicinal chemistry and drug development (Yeon-Ju Lee et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-naphthalen-2-yl-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTZIVCVBFCEBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375046 |
Source


|
| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
CAS RN |
1590-21-2 |
Source


|
| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




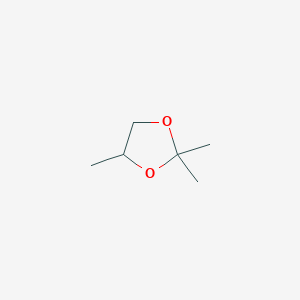




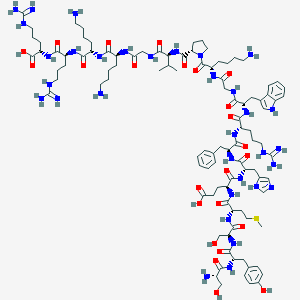
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
